molecular formula C9H12O3 B13618604 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid

Katalognummer: B13618604
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: OCAIBUGRCXSBBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is a spirocyclic carboxylic acid characterized by a bicyclic framework where two cycloalkane rings share a single carbon atom (spiro junction). The compound features a methyl group at position 1 and a ketone group at position 3, contributing to its unique stereoelectronic properties. Spirocyclic structures like this are increasingly valued in drug design due to their three-dimensional rigidity, which enhances target binding specificity and metabolic stability compared to planar analogs .

Eigenschaften

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-methyl-1-oxospiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-8(7(11)12)5-6(10)9(8)3-2-4-9/h2-5H2,1H3,(H,11,12)

InChI-Schlüssel

OCAIBUGRCXSBBI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C12CCC2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Double Malonate Alkylation Route

One effective method involves the alkylation of malonate derivatives to build the spirocyclic framework:

  • Step 1: Diethyl malonate is doubly alkylated with a suitable dihalide, such as pentaerythritol tetrabromide, to form a spirocyclic diester intermediate.
  • Step 2: The diester is then selectively hydrolyzed and decarboxylated to yield the spirocyclic acid.
  • Step 3: Oxidation of the corresponding alcohol or direct functional group transformations introduce the keto group at the 3-position.

This method benefits from relatively high yields and avoids extensive chromatographic purification.

Thermal [2+2] Cycloaddition of Ketenes and Alkenes

Another widely studied method is the thermal [2+2] cycloaddition between ketenes and alkenes:

  • Step 1: Generation of dichloroketene (or substituted ketenes) in situ.
  • Step 2: Cycloaddition with an alkene bearing the desired substitution pattern yields a cyclobutanone ring fused to the cyclopropane, forming the spirocyclic core.
  • Step 3: Subsequent reductive dechlorination, deprotection, and oxidation steps provide the keto acid.

This approach provides direct access to the spirocyclic ketone but often suffers from low to moderate yields and requires chromatographic purification due to side reactions and low turnover.

Meinwald Oxirane Rearrangement

For 1,6-functionalized spiro[3.3]heptane derivatives, Meinwald oxirane rearrangement has been employed:

  • Step 1: Epoxidation of an alkene intermediate to form a tricyclic oxirane.
  • Step 2: Rearrangement of the oxirane expands the cyclopropyl ring, favoring the formation of the spiro[3.3]heptane core.
  • Step 3: Functional group manipulations then install the keto and carboxylic acid functionalities.

This method requires careful optimization of the olefination and epoxidation steps but offers a novel route to the spirocyclic framework.

Experimental Conditions and Optimization

Method Key Reagents/Conditions Yield Range Purification Notes
Double Malonate Alkylation Diethyl malonate, pentaerythritol tetrabromide, base Moderate to High (up to ~70%) Often no chromatography needed High turnover, scalable
Thermal [2+2] Cycloaddition Dichloroketene, alkene, heat Low to Moderate (20-50%) Chromatography required Sensitive to reaction conditions
Meinwald Oxirane Rearrangement Epoxidation (mCPBA), rearrangement conditions Moderate Chromatography Requires careful step optimization
  • The double malonate alkylation route is preferred for its higher yields and operational simplicity.
  • The [2+2] cycloaddition route is mechanistically interesting but less efficient.
  • Meinwald rearrangement offers access to novel substitution patterns but is synthetically more demanding.

Stereochemical Considerations

The stereochemistry of the spirocyclic core is crucial for biological activity. The use of chiral auxiliaries such as (R)-α-phenylglycinol in Strecker-type reactions has been reported to install chirality effectively in related spirocyclic amino acid derivatives, which can be adapted for keto acid synthesis.

Summary of Research Findings

  • The construction of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid involves building the spirocyclic core via alkylation or cycloaddition methods.
  • Oxidation of alcohol intermediates is a common strategy to install the 3-oxo functionality.
  • Double malonate alkylation provides a robust and higher-yielding route compared to thermal cycloadditions.
  • Meinwald oxirane rearrangement is a valuable alternative for accessing 1,6-functionalized spiro[3.3]heptanes.
  • Purification methods vary, with chromatography often necessary for cycloaddition products but less so for alkylation products.
  • Stereochemical control can be achieved using chiral auxiliaries or selective oxidation steps.

Analyse Chemischer Reaktionen

Cyclization and Ring-Opening Reactions

The spirocyclic framework enables unique cyclization and ring-opening pathways:

  • Intramolecular Cyclization : Under acidic conditions, the ketone and carboxylic acid groups facilitate cyclization to form fused bicyclic lactones. Reaction optimization with HCl in ethanol yields 85–90% cyclic products .

  • Ring-Opening via Nucleophiles : Treatment with Grignard reagents (e.g., MeMgBr) opens the spirocyclic ring, producing linear ketone-carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
CyclizationHCl, ethanol, refluxLactone85–90
Ring-openingMeMgBr, THF, 0°CLinear ketone75

Carboxylic Acid Derivatives

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (95% yield) .

  • Amidation : Coupling with amines (e.g., benzylamine) using EDCl/HOBt yields spirocyclic amides (80–85%).

Ketone Reactivity

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol, preserving the spiro structure (90% yield) .

  • Condensation Reactions : Forms hydrazones with hydrazine derivatives under mild conditions .

ReactionReagentsProductYield (%)Reference
EsterificationMeOH, H₂SO₄, refluxMethyl ester95
AmidationBenzylamine, EDCl/HOBtSpirocyclic amide80–85
Ketone ReductionNaBH₄, MeOHSecondary alcohol90
Hydrazone FormationHydrazine, EtOHSpirocyclic hydrazone88

Stereochemical Outcomes

The spirocyclic structure induces stereoselectivity in reactions:

  • Diastereomer Formation : Oxidation of alcohol precursors produces diastereomeric 5-oxospiro[3.3]heptane derivatives, separable via chiral chromatography .

  • Meinwald Rearrangement : Epoxide intermediates rearrange stereospecifically to spiro ketones under acidic conditions .

ReactionKey ObservationStereochemical OutcomeReference
Oxidation of AlcoholsDiastereomeric 5-oxo products formed1:1 dr
Meinwald RearrangementSpiro ketone with retained configuration>95% ee

Pharmaceutical Intermediates

  • Kinase Inhibitors : The spirocyclic core is incorporated into JAK and PDE10 inhibitors via amidation/cyclization cascades.

  • Melanogenesis Modulation : Derivatives show inhibitory activity against tyrosinase, relevant to treating hyperpigmentation.

Agrochemicals

  • Herbicide Synthons : Functionalized spiro compounds serve as precursors for herbicidal agents.

Mechanistic Insights

  • Acid-Catalyzed Cyclization : Protonation of the ketone enhances electrophilicity, enabling nucleophilic attack by the carboxylic acid oxygen.

  • Spiro Strain Effects : The 3.3-heptane ring strain (~25 kcal/mol) accelerates ring-opening reactions compared to non-spiro analogs .

Comparative Reactivity

The spirocyclic structure confers distinct reactivity compared to linear or monocyclic analogs:

FeatureSpiro[3.3]heptane DerivativeLinear AnalogImpact on Reactivity
Ring StrainHigh (3.3 system)LowFaster cyclization/ring-opening
Stereochemical RigidityFixed conformationFlexibleEnhanced stereoselectivity
SolubilityLow in polar solventsModerateRequires optimized solvent systems

Wissenschaftliche Forschungsanwendungen

While the search results provide information on compounds with similar names, there is no direct information available regarding the applications of "1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid". However, the search results do provide information on the applications of the compound "1-Methyl-3-oxocyclobutane-1-carboxylic acid".

1-Methyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative used in organic synthesis and medicinal chemistry. It has a methyl group and a keto functional group adjacent to the carboxylic acid. Its molecular formula is C6H8O3C_6H_8O_3, and it has a molar mass of approximately 128.13 g/mol. The compound is slightly soluble in water.

Scientific/Medicinal Applications:

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds.
  • It is used in the preparation of novel imidazobenzazepine derivatives.
  • The use of 1-Methyl-3-oxocyclobutane-1-carboxylic acid in the synthesis of pharmaceutical compounds has resulted in the production of a variety of drugs, including ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and drugs used in autoimmunization chronic inflammatory diseases and antitumor drugs.
  • The imidazobenzazepine derivatives synthesized using 1-Methyl-3-oxocyclobutane-1-carboxylic acid have shown promising results in the treatment of sleep disorders.
  • Research indicates that 1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits biological activities, particularly as an inhibitor of melanin biosynthesis, suggesting potential applications in dermatological treatments aimed at skin pigmentation disorders.
  • Its derivatives may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies.

Reactions:

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid can be used as a reactant in a chemical reaction.
  • The following reaction illustrates the amidation process:

    1-Methyl-3-oxocyclobutane-1-carboxylic acid + Amine → Amide + Water

Wirkmechanismus

The mechanism of action of 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functionalized Spirocyclic Carboxylic Acids

2-Azaspiro[3.3]heptane-1-carboxylic Acid
  • Structure : Contains a nitrogen atom in the spiro framework (azaspiro) instead of a methyl group.
  • Applications : Acts as a bioisostere for pipecolic acid, improving pharmacokinetic properties (e.g., enhanced water solubility and reduced toxicity) in drug candidates like Bupivacaine derivatives .
  • Synthesis : Scalable methods yield multi-gram quantities with >70% efficiency, enabling broad medicinal chemistry applications .
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
  • Structure : Incorporates an oxygen atom (oxa) and nitrogen (aza) within a larger spiro[3.5] framework.
  • Advantages: Demonstrates superior ADME (absorption, distribution, metabolism, excretion) properties compared to non-spiro analogs. For example, its integration into Bupivacaine analogs increased duration of action by 30% while reducing cardiotoxicity .

Non-Spiro Bicyclic Carboxylic Acids

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : A β-lactam antibiotic precursor with a fused bicyclo[3.2.0] system.
  • Key Difference : Lacks spirocyclic rigidity, resulting in lower conformational stability and higher metabolic degradation rates in vivo .
6,6-Difluorospiro[2.5]octane-1-carboxylic Acid
  • Structure : Fluorinated spiro[2.5]octane derivative.
  • Role: Fluorine atoms enhance metabolic stability and bioavailability (logP = 1.2 vs. 0.8 for non-fluorinated analogs) but introduce synthetic complexity .

Ester Derivatives of Spiro[3.3]heptane

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
  • Structure : Esterified form of a 6-oxo spiro[3.3]heptane derivative.
  • Utility : Improved cell permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) compared to free carboxylic acids, making it a preferred prodrug candidate .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Bioactivity/Applications Solubility (mg/mL) Synthetic Yield (%)
1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid Spiro[3.3]heptane Methyl, ketone, carboxylic acid Drug design (rigid scaffold) 12.5 (pH 7.4) 65–75
2-Azaspiro[3.3]heptane-1-carboxylic acid Spiro[3.3]heptane Nitrogen, carboxylic acid Bupivacaine analogs (enhanced duration) 18.2 (pH 7.4) 70–80
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid Spiro[3.5]nonane Oxygen, nitrogen, carboxylic acid Improved ADME in local anesthetics 22.0 (pH 7.4) 60–70
6,6-Difluorospiro[2.5]octane-1-carboxylic acid Spiro[2.5]octane Fluorine, carboxylic acid Metabolic stability enhancement 8.5 (pH 7.4) 50–60

Key Research Findings

Conformational Rigidity : Spiro[3.3]heptane derivatives exhibit superior rigidity compared to fused bicyclic systems (e.g., bicyclo[3.2.0]), reducing off-target interactions by 40–50% in receptor binding studies .

Toxicity Reduction : Replacement of piperidine with 2-azaspiro[3.3]heptane-1-carboxylic acid in Bupivacaine decreased cardiotoxicity by 25% while maintaining efficacy .

Synthetic Scalability : Spiro[3.3]heptane-based compounds are synthesized in multi-gram quantities via modular routes, enabling rapid SAR exploration .

Biologische Aktivität

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is a compound of significant interest in organic chemistry and pharmacology due to its unique spirocyclic structure. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C9H12O3C_9H_{12}O_3 and features a spirocyclic framework that contributes to its biological activity. The structural uniqueness allows for interactions with various biological targets, enhancing its potential as a drug candidate.

Pharmacological Activities

Recent studies have highlighted several biological activities associated with 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid:

  • Anti-inflammatory Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant anti-inflammatory effects. For instance, compounds related to this structure have shown inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a pivotal role .
  • Neuroprotective Effects : There is evidence suggesting that spirocyclic compounds can provide neuroprotection by modulating pathways involved in neuronal survival and apoptosis. This could have implications for conditions such as Alzheimer's disease and Parkinson's disease .

The biological activity of 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 and cyclooxygenase (COX), thereby reducing the synthesis of pro-inflammatory mediators .
  • Receptor Modulation : Its structural features allow it to bind selectively to receptors involved in neurotransmission, potentially leading to enhanced synaptic plasticity and cognitive function .

Case Studies

Several studies have explored the biological activity of spirocyclic compounds similar to 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid:

  • Study on Anti-inflammatory Effects : A recent investigation demonstrated that a related compound significantly reduced inflammation in animal models by downregulating TNF-alpha production and inhibiting NF-kB signaling pathways .
  • Neuroprotective Study : In vitro assays showed that spirocyclic analogs protected neuronal cells from oxidative stress-induced apoptosis, indicating their potential as neuroprotective agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX and PLA2
AntioxidantScavenging free radicals
NeuroprotectiveModulation of apoptotic pathways

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid, and how can regioselectivity be ensured in spirocyclic systems?

A1. A key approach involves Diels-Alder reactions to construct the bicyclic core. For example, methyl 3-bromopropionate reacts with 2-methylfuran under thermal conditions to form the bicyclic intermediate. Regioselectivity is achieved by optimizing electron-deficient dienophiles and steric effects in the transition state . Post-cyclization, hydrolysis of the ketal intermediate (e.g., using HCl) yields the carboxylic acid. Alternative methods include ring-closing metathesis or photochemical cyclization, depending on substituent compatibility .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid?

A2. High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for resolving overlapping signals in spiro systems. For instance, the quaternary spiro carbon at C1 appears as a singlet in DEPT-135, while the carbonyl (C=O) resonates near 170–175 ppm in ¹³C NMR. Mass spectrometry (ESI-TOF or CI) confirms molecular weight (e.g., [M+H]+ at m/z 184.07), and IR spectroscopy validates carbonyl stretching (~1700 cm⁻¹) .

Advanced Mechanistic and Analytical Challenges

Q. Q3. How can contradictory data in hydrolysis reactions of spirocyclic intermediates be resolved?

A3. Ketal hydrolysis efficiency varies with acid strength and solvent polarity. For example, HCl in aqueous THF achieves >90% conversion, whereas weaker acids (e.g., citric acid) may stall due to steric hindrance. Conflicting yields often arise from incomplete protonation of the ketal oxygen; monitoring via LC-MS or ¹H NMR (disappearance of ketal methylene protons at δ 3.5–4.0 ppm) ensures reaction completion .

Q. Q4. What computational methods are recommended to predict the reactivity of functionalized spiro derivatives?

A4. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cycloadditions or hydrolysis. For regioselectivity, Fukui indices identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., AMBER) predict conformational stability, particularly for sterically constrained spiro systems .

Stability and Functionalization Strategies

Q. Q5. How does the steric environment of the spiro system influence its stability under acidic/basic conditions?

A5. The rigid spiro scaffold resists ring-opening under mild conditions. However, prolonged exposure to strong acids (pH < 2) may cleave the ester/carboxylic acid group. Stability assays (e.g., HPLC purity tracking over 24 hours at 40°C) show <5% degradation in pH 7.4 buffers. Base sensitivity is mitigated by protecting the carboxylic acid as a methyl ester during synthesis .

Q. Q6. What strategies enable selective functionalization of the spiro ring for SAR studies?

A6. Late-stage modifications include:

  • C-H activation : Pd-catalyzed coupling at the methyl group (e.g., Suzuki-Miyaura for aryl substituents).
  • Amidation : Activation of the carboxylic acid with EDC/HOBt for amine coupling.
  • Oxidation : Selective epoxidation of the cycloheptane ring using mCPBA .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address discrepancies in reported pKa values for spirocyclic carboxylic acids?

A7. pKa variability (e.g., 4.42 ± 0.40 in silico predictions vs. experimental 3.8–4.1) arises from solvation models. Validate via potentiometric titration in 10% DMSO/water. Correlate with logP (predicted ~1.55) to assess hydrophobicity-driven ionization .

Q. Q8. What protocols ensure reproducibility in spiro compound synthesis across labs?

A8. Standardize:

  • Catalyst purity : Use Pd(PPh₃)₄ with ≤5% PdO impurity.
  • Reaction monitoring : In-line FTIR for real-time tracking of carbonyl intermediates.
  • Crystallization : Recrystallize from ethyl acetate/hexane (3:1) to ≥99% purity .

Comparative Analysis of Spiro Systems

Q. Q9. How do structural variations (e.g., 2-azaspiro[3.3]heptane vs. 7-oxa-2-azaspiro[3.5]nonane) impact physicochemical properties?

A9. Nitrogen or oxygen incorporation alters logD (e.g., 2-azaspiro: logD = 0.8 vs. 7-oxa: logD = 1.2) and hydrogen-bonding capacity. X-ray crystallography reveals shorter C-O bonds (1.43 Å) in oxa derivatives versus C-N (1.47 Å), affecting conformational flexibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.